

2-Propylhexanal molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Propylhexanal**

Cat. No.: **B14687902**

[Get Quote](#)

2-Propylhexanal: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Propylhexanal**, a branched-chain aliphatic aldehyde. It details its fundamental chemical properties, outlines established synthesis and analysis protocols, and explores its potential biological activities and metabolic pathways based on current scientific understanding.

Core Chemical and Physical Properties

2-Propylhexanal is an organic compound with the chemical formula C9H18O.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its molecular structure consists of a nine-carbon chain with a carbonyl group at one end and a propyl group at the second carbon position. A summary of its key quantitative data is presented in the table below.

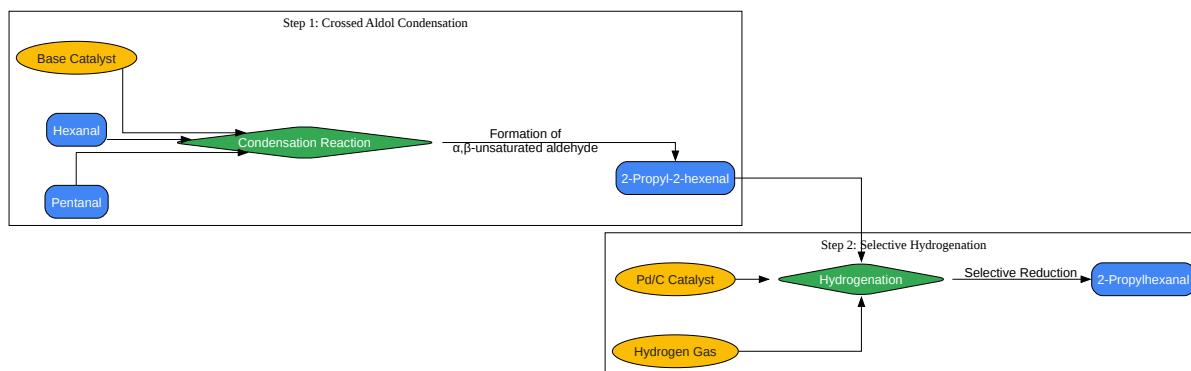
Property	Value	Source
Molecular Formula	C9H18O	[1] [2]
Molecular Weight	142.24 g/mol	[3]
Alternate Molecular Weight	142.241	[1]
Alternate Molecular Weight	142.2386	

Synthesis Protocols

The laboratory-scale synthesis of **2-Propylhexanal** can be accomplished through a two-step process involving a crossed aldol condensation followed by selective catalytic hydrogenation. [4] An alternative approach involves the Guerbet reaction followed by oxidation.[3]

Synthesis via Crossed Aldol Condensation and Hydrogenation

This method first creates the intermediate 2-propyl-2-hexenal, which is then reduced to the target compound.


Step 1: Crossed Aldol Condensation to form 2-Propyl-2-hexenal

- Reaction: Pentanal and hexanal undergo a crossed aldol condensation in the presence of a base catalyst. To minimize self-condensation, one aldehyde is added in a controlled manner to the reaction mixture.[4]
- Procedure:
 - In a reaction vessel, combine hexanal and a suitable solvent.
 - Slowly add pentanal to the mixture while maintaining basic conditions (e.g., using a hydroxide base).
 - After the reaction is complete, neutralize the mixture and separate the organic layer.
 - Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
 - The resulting crude 2-propyl-2-hexenal can be purified by vacuum distillation or column chromatography.[4]

Step 2: Selective Catalytic Hydrogenation

- Reaction: The carbon-carbon double bond of 2-propyl-2-hexenal is selectively reduced using a catalyst such as palladium on carbon (Pd/C).[4]
- Procedure:

- Dissolve the purified 2-propyl-2-hexenal in a suitable solvent like ethanol in a round-bottom flask.
- Under an inert atmosphere (e.g., nitrogen or argon), carefully add a catalytic amount of 5% Pd/C.
- Evacuate the flask and backfill with hydrogen gas, repeating this process multiple times.
- Stir the mixture vigorously under a hydrogen atmosphere (e.g., balloon pressure) at room temperature for 2-4 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Once the reaction is complete, purge the flask with an inert gas and filter the mixture through Celite® to remove the catalyst.
- Remove the solvent from the filtrate via rotary evaporation to yield the crude **2-Propylhexanal**.
- If necessary, further purify the product by vacuum distillation.[\[4\]](#)

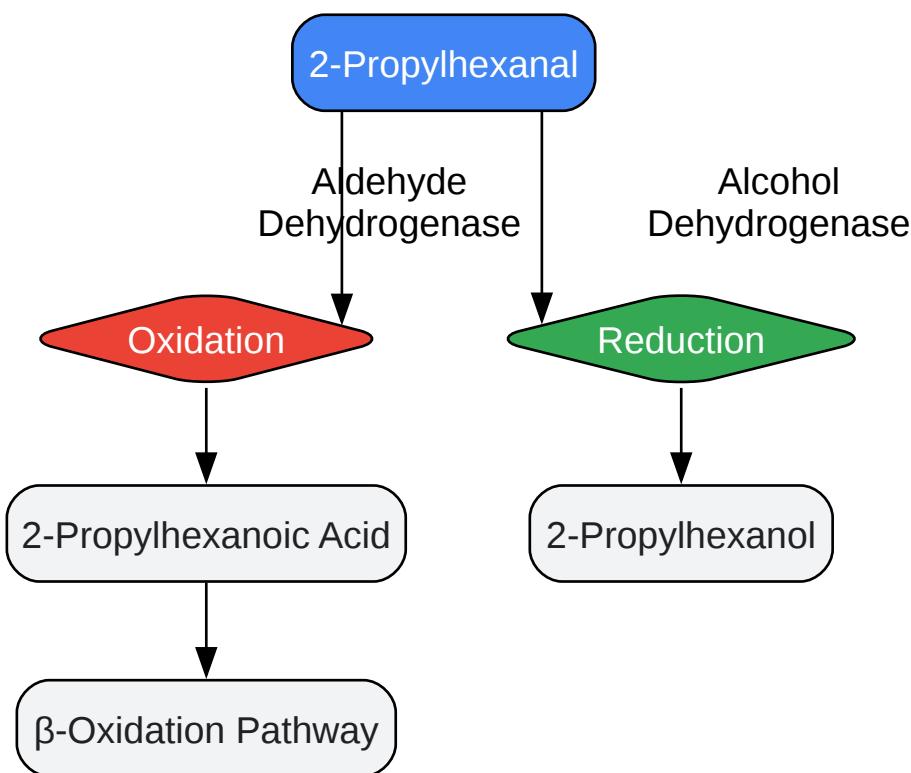
[Click to download full resolution via product page](#)

Synthesis of **2-Propylhexanal** via Crossed Aldol Condensation and Hydrogenation.

Analytical Protocols

Gas Chromatography (GC) is a suitable method for the analysis of **2-Propylhexanal**. A Flame Ionization Detector (FID) can be used for its high sensitivity and broad applicability to organic compounds.

Gas Chromatography with Flame Ionization Detection (GC-FID)


- Principle: The sample is vaporized and injected into a GC column, where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected by the FID.
- Sample Preparation:
 - Accurately weigh or pipette a known amount of the sample into a volumetric flask.
 - Dilute the sample with a suitable solvent (e.g., methanol) to a concentration within the calibration range.
 - Filter the diluted sample through a 0.45 μm syringe filter into a GC vial.[5]
- Instrumental Conditions (Representative):
 - Column: A base-deactivated stationary phase column is recommended to minimize peak tailing.[5]
 - Injector Temperature: 250 °C
 - Detector Temperature: 300 °C
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
 - Carrier Gas: Helium or Nitrogen
- Calibration: Prepare a series of working standards by serial dilution of a stock solution of **2-Propylhexanal** to cover the desired concentration range (e.g., 1-100 $\mu\text{g/mL}$).[5]

Potential Biological Activity and Signaling Pathways

While there is a lack of specific experimental data on the biological activity of **2-Propylhexanal**, its chemical structure as a saturated aliphatic aldehyde suggests it may exhibit biological effects.[2] It is likely to be a reactive electrophile capable of interacting with biological macromolecules.[2]

Presumed Metabolic Pathway

The metabolic fate of **2-Propylhexanal** in microorganisms is presumed to follow a pathway similar to other branched-chain aldehydes.^[1] This likely involves an initial oxidation of the aldehyde group to a carboxylic acid, catalyzed by aldehyde dehydrogenases. The resulting 2-propylhexanoic acid would then likely undergo degradation through the β -oxidation pathway.^[1] An alternative metabolic fate could be the reduction of the aldehyde to its corresponding alcohol, 2-propylhexanol, by alcohol dehydrogenases, which is a common detoxification mechanism.^[1]

[Click to download full resolution via product page](#)

Presumed Metabolic Pathways of **2-Propylhexanal**.

In Vitro Assessment of Biological Activity

To investigate the biological activity of **2-Propylhexanal**, a series of in vitro assays would be necessary. A primary step would be to assess its cytotoxic potential.^[2]

- MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Cells would be treated with a range of **2-Propylhexanal** concentrations to determine the half-maximal inhibitory concentration (IC₅₀).^[2]

- LDH Assay: Lactate dehydrogenase (LDH) is released from cells with damaged membranes. Measuring LDH levels in the culture medium provides an indication of cytotoxicity.[2]

Should significant biological activity be observed, further experiments could elucidate the mechanism of action:

- Western Blotting: To investigate the effects on specific signaling pathways (e.g., apoptosis, inflammation), the expression levels of key proteins could be measured.[2]
- Mass Spectrometry: To identify protein targets, mass spectrometry-based proteomics could be used to detect adducts of **2-Propylhexanal** on cellular proteins.[2]
- Gene Expression Analysis: Techniques such as qPCR or RNA-seq could be used to understand the broader cellular response by analyzing changes in gene expression following treatment.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 2. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 3. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 4. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 5. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- To cite this document: BenchChem. [2-Propylhexanal molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14687902#2-propylhexanal-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com